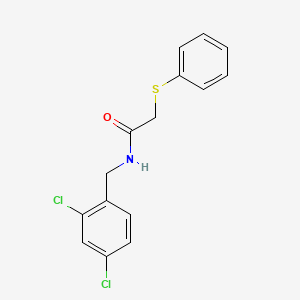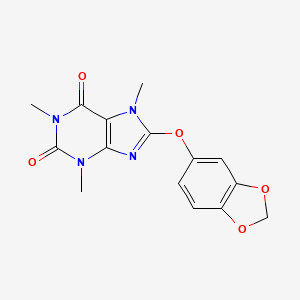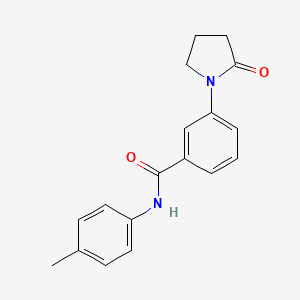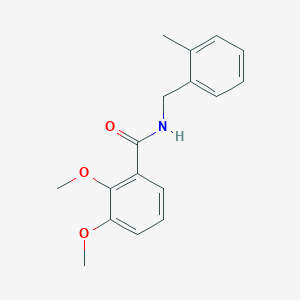![molecular formula C16H19NO B5787350 1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
1-[2-(2-naphthyloxy)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-naphthyloxy)ethyl]pyrrolidine, also known as N-(2-naphthyl)-N'-(2-pyrrolidinyl)ethane-1,2-diamine, is a chemical compound that has gained attention in the scientific research community due to its potential use in the development of new drugs. This compound belongs to the class of compounds known as arylalkylamines, which have been shown to have a wide range of biological and pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(2-naphthyloxy)ethyl]pyrrolidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It may also have an effect on the immune system by reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(2-naphthyloxy)ethyl]pyrrolidine has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has an analgesic effect by reducing pain sensitivity. In addition, it has been shown to have an anticonvulsant effect by reducing the activity of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(2-naphthyloxy)ethyl]pyrrolidine in lab experiments is that it has been shown to have a low toxicity profile. This makes it a safer compound to work with compared to other chemicals that may have more harmful effects. However, one limitation of using this compound is that it may not be as potent as other compounds that have similar biological activities.
Direcciones Futuras
There are a number of future directions for research on 1-[2-(2-naphthyloxy)ethyl]pyrrolidine. One area of interest is its potential use in the treatment of Parkinson's disease. Studies have shown that this compound may have a neuroprotective effect and could help to slow the progression of the disease. Another area of interest is its potential use in the treatment of chronic pain. Studies have shown that it has an analgesic effect and could be a useful alternative to opioids. Further research is needed to fully understand the potential of this compound and its possible applications in medicine.
Métodos De Síntesis
The synthesis of 1-[2-(2-naphthyloxy)ethyl]pyrrolidine involves the reaction of 2-naphthol with 2-bromoethylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethylacetamide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-[2-(2-naphthyloxy)ethyl]pyrrolidine has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
1-(2-naphthalen-2-yloxyethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-6-15-13-16(8-7-14(15)5-1)18-12-11-17-9-3-4-10-17/h1-2,5-8,13H,3-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXAIWQZLIBDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalen-2-yloxyethyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)

![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)

![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)
